molecular formula C11H14ClN3O2S2 B2816355 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1226457-16-4

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2816355
CAS RN: 1226457-16-4
M. Wt: 319.82
InChI Key: MGPNMEQUNXFCJZ-UHFFFAOYSA-N
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Description

“5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . It also includes a pyrazole ring, specifically a 3,5-dimethylpyrazole, which is an organic compound with two methyl substituents .


Synthesis Analysis

The synthesis of compounds similar to “5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide” often involves complex organic reactions. For instance, the synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine . In another example, the synthesis of a related compound involved the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole .


Molecular Structure Analysis

The molecular structure of “5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide” is complex due to the presence of multiple rings and functional groups. The 3,5-dimethylpyrazole part of the molecule is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

The chemical reactions involving “5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide” could be diverse and complex due to the presence of multiple reactive sites in the molecule. For instance, the pyrazole ring can undergo various reactions such as condensation . The thiophene ring can also participate in various reactions .

Scientific Research Applications

Heterocyclic Synthesis

5-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide: can serve as a building block for synthesizing more complex heterocyclic compounds. Consider the following:

Biological Studies

Investigate the compound’s effects on biological systems:

Structural Insights

Understanding the tautomeric and conformational preferences of this compound is crucial:

Secrieru, A., O’Neill, P. M., & Cristiano, M. L. S. (2020). Revisiting the Structure and Chemistry of 3 (5)-Substituted Pyrazoles. Molecules, 25(1), 42. DOI: 10.3390/molecules25010042 A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–10. DOI: 10.1186/s43094-020-00141-y

Future Directions

Thiophene and pyrazole derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel compounds like “5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide” with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2S2/c1-8-7-9(2)15(14-8)6-5-13-19(16,17)11-4-3-10(12)18-11/h3-4,7,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPNMEQUNXFCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

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